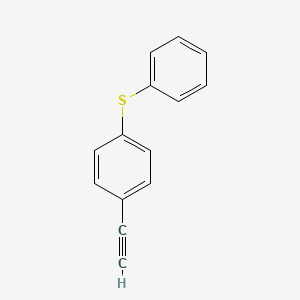

1-Ethynyl-4-phenylsulfanylbenzene

Description

Significance of Aryl Alkynyl Moieties in Contemporary Organic Synthesis

The aryl alkynyl moiety is a cornerstone in the construction of rigid, linear molecular scaffolds. The carbon-carbon triple bond of the alkyne group is rich in π-electrons and serves as a versatile handle for a wide array of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and polymerization. chemicalbook.com Its inclusion in molecular design is crucial for extending conjugation, a key property in the development of organic materials for electronics and photonics. nist.gov The Sonogashira reaction, a powerful method for forming C(sp²)-C(sp) bonds, has become a vital tool in academia and industry for synthesizing aryl alkynes, highlighting their importance in drug development, molecular electronics, and natural product synthesis. spectrabase.com

Overview of Sulfide (B99878) Functionalities in Advanced Chemical Structures

Sulfides, or thioethers, are organosulfur compounds where a sulfur atom is bonded to two alkyl or aryl groups. rsc.org The sulfur atom imparts unique chemical properties that distinguish sulfides from their oxygen-containing counterparts, ethers. rsc.orgrsc.org Sulfur's larger size, lower electronegativity, and ability to be oxidized to sulfoxides and sulfones make the sulfide linkage a highly versatile functional group in advanced synthesis. Current time information in Bangalore, IN.tcichemicals.com This functionality is not merely a passive linker but an active participant in chemical reactions, serving as an intermediate in the synthesis of complex molecules and finding applications in medicinal chemistry and materials science. rsc.org

Positioning of 1-Ethynyl-4-phenylsulfanylbenzene in π-Conjugated Systems Research

1-Ethynyl-4-phenylsulfanylbenzene is a prototypical example of a molecule designed for research into π-conjugated systems. Its structure features a terminal alkyne and a phenylsulfanyl group positioned at opposite ends of a central benzene (B151609) ring. This arrangement creates an extended system of conjugated π-orbitals, which is the basis for the electronic and photophysical properties of many advanced materials. The compound serves as a key building block for creating larger, more complex conjugated structures, including polymers and macrocycles. Current time information in Bangalore, IN.evitachem.com Research on structurally related monomers, such as 1-ethynyl-4-phenoxybenzene, which polymerize to form materials with interesting electro-optical properties, underscores the potential of 1-Ethynyl-4-phenylsulfanylbenzene as a precursor in materials science. evitachem.comnih.gov

Properties

IUPAC Name |

1-ethynyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAKUVUXZZVWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 Ethynyl 4 Phenylsulfanylbenzene

Reaction Pathways Involving the Ethynyl (B1212043) Moiety

The ethynyl group is a key functional group that dictates much of the reactivity of 1-Ethynyl-4-phenylsulfanylbenzene. Its high electron density and the acidity of its terminal proton make it susceptible to a variety of addition, substitution, and cyclization reactions.

Nucleophilic Additions and Substitutions of the Ethynyl Group

The terminal alkyne proton of 1-Ethynyl-4-phenylsulfanylbenzene is weakly acidic and can be removed by a strong base to form a potent nucleophile, an acetylide anion. This deprotonation is a critical first step in many synthetic transformations, allowing for the formation of new carbon-carbon bonds.

In nucleophilic substitution reactions, the process typically involves the deprotonation of the ethynyl group to create a carbanion. evitachem.com This highly reactive intermediate can then attack various electrophiles, leading to the formation of a new bond and the final product. evitachem.com This reactivity is fundamental to its use as a building block in the synthesis of more complex organic molecules. evitachem.com A common application of this principle is the Sonogashira coupling reaction, where an aryl halide couples with a terminal alkyne in the presence of a palladium catalyst and a base. evitachem.com

| Reaction Type | Key Feature | Intermediate | Typical Electrophiles |

| Nucleophilic Substitution | Deprotonation of terminal alkyne | Acetylide Anion (Carbanion) | Alkyl halides, Carbonyl compounds, Epoxides |

Electrophilic Additions to the Triple Bond (General Context)

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it a target for electrophiles. chemistrysteps.comlibretexts.org However, electrophilic additions to alkynes are generally slower and less reactive than to corresponding alkenes. chemistrysteps.comlibretexts.orgalmerja.comlibretexts.org This reduced reactivity is attributed to the formation of a relatively unstable vinyl carbocation intermediate during the reaction. chemistrysteps.comalmerja.com

The general mechanism for electrophilic addition to an alkyne mirrors that of an alkene, involving the initial attack of the π-electrons on an electrophile to form a carbocation, which is then attacked by a nucleophile. chemistrysteps.com For unsymmetrical alkynes like 1-Ethynyl-4-phenylsulfanylbenzene, these additions typically follow Markovnikov's rule, where the electrophile (often a proton) adds to the less substituted carbon atom of the triple bond. chemistrysteps.comlibretexts.org This regioselectivity arises because the resulting carbocation is more stabilized on the carbon atom bearing the phenylsulfanylphenyl group.

Two primary mechanistic pathways are considered for electrophilic additions:

Type 1 Mechanism: Proceeds through an open vinyl cation intermediate. youtube.com

Type 2 Mechanism: Involves a cyclic intermediate, such as a three-membered ring, which avoids the formation of a discrete vinyl cation. youtube.com This pathway often leads to anti-addition stereochemistry. libretexts.orgyoutube.com

Common electrophilic addition reactions include:

Hydrohalogenation (Addition of HX): The addition of hydrogen halides (HCl, HBr, HI) typically follows Markovnikov's rule. chemistrysteps.com The reaction can proceed twice if excess reagent is used. chemistrysteps.com

Hydration (Addition of H₂O): In the presence of an acid catalyst (often with mercury salts), water adds across the triple bond to form an enol intermediate. chemistrysteps.comlibretexts.orglibretexts.org This enol rapidly tautomerizes to the more stable keto form, yielding a ketone. libretexts.orglibretexts.org

Halogenation (Addition of X₂): The addition of halogens like Br₂ proceeds through a polarized bromine molecule being attacked by the alkyne's π-electrons, leading to a dibromoalkene product. libretexts.org

| Reaction | Reagent(s) | Intermediate | Product Type | Regiochemistry |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl Cation | Vinyl Halide | Markovnikov |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone | Markovnikov |

| Halogenation | X₂ (e.g., Br₂) | Halonium Ion / Vinyl Cation | Dihaloalkene | Typically anti-addition |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Organoborane/Enol | Aldehyde | Anti-Markovnikov |

Cyclization Reactions and Annulations

The ethynyl group is a powerful component in the construction of cyclic and polycyclic systems. Its linear geometry and reactivity allow it to participate in a variety of intramolecular and intermolecular cyclization reactions.

Divergent synthesis refers to strategies where a single starting material can be converted into multiple, structurally distinct products by carefully tuning reaction conditions. Ethynyl-substituted aromatic systems are excellent substrates for such transformations.

For instance, research on related ethynyl-substituted quinones has shown that they can undergo divergent cyclizations with nucleophiles like thiourea. nih.gov Depending on the reaction pathway, different heterocyclic products can be formed. Two competing mechanisms have been proposed:

"Anchor-Relay" Mechanism: The nucleophile first attacks a different part of the molecule (e.g., a carbonyl group), which then "relays" the reactive center to the alkyne for cyclization. nih.gov

Direct Attack: The nucleophile attacks the alkyne's triple bond directly. nih.gov

Computational studies suggest that the favorability of one pathway over another can be influenced by factors such as the strength of anion-π interactions between the nucleophile and the aromatic system. nih.gov Similarly, silver(I)-catalyzed tandem reactions of enyne-amides demonstrate how tuning conditions (temperature, additives) can selectively produce different fused heterocyclic systems, such as furo[2,3-b]pyridines or furo[2,3-b]dihydropyridines, from the same starting materials. acs.org This highlights the synthetic versatility embedded within the ethynyl functionality.

Transformations at the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group provides another site for chemical modification, primarily through oxidation.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfide (B99878) linkage in 1-Ethynyl-4-phenylsulfanylbenzene can be readily oxidized to higher oxidation states, yielding the corresponding sulfoxide (B87167) and sulfone. evitachem.com These transformations significantly alter the electronic properties of the molecule. The oxidation proceeds in a stepwise manner, allowing for the selective formation of either the sulfoxide or the sulfone by choosing appropriate oxidizing agents and controlling the reaction stoichiometry.

Sulfide to Sulfoxide: Mild oxidizing agents are used to convert the sulfide to a sulfoxide (1-ethynyl-4-phenylsulfinylbenzene).

Sulfoxide to Sulfone: The sulfoxide can be further oxidized to the sulfone (1-ethynyl-4-phenylsulfonylbenzene) using stronger oxidizing agents or a greater equivalent of the oxidant. sigmaaldrich.com Direct oxidation from the sulfide to the sulfone is also common.

The resulting sulfoxides and sulfones are valuable synthetic intermediates themselves, with the sulfonyl group acting as a strong electron-withdrawing group and a potential leaving group in substitution reactions.

| Starting Material | Product | Oxidation State of Sulfur | Typical Reagents |

| 1-Ethynyl-4-phenylsulfanylbenzene | 1-Ethynyl-4-phenylsulfinylbenzene | +2 -> +4 | m-CPBA (1 equiv.), H₂O₂ |

| 1-Ethynyl-4-phenylsulfinylbenzene | 1-Ethynyl-4-phenylsulfonylbenzene | +4 -> +6 | m-CPBA (>2 equiv.), KMnO₄ |

| 1-Ethynyl-4-phenylsulfanylbenzene | 1-Ethynyl-4-phenylsulfonylbenzene | +2 -> +6 | m-CPBA (>2 equiv.), KMnO₄ |

C-S Bond Functionalization in Further Coupling Reactions

While the ethynyl group of 1-Ethynyl-4-phenylsulfanylbenzene is a primary site of reactivity, the carbon-sulfur (C-S) bond also presents opportunities for strategic functionalization. The cleavage and subsequent formation of new bonds at this position, often termed desulfurative coupling, allows for the introduction of diverse molecular fragments. This approach is particularly valuable as it transforms the phenylsulfanyl group from a simple substituent into a versatile leaving group. Nickel-catalyzed reactions have emerged as a powerful tool for this purpose, leveraging the ability of nickel to activate the typically robust C-S bond. researchgate.netacs.org

These transformations often proceed via a catalytic cycle involving a low-valent nickel species. For instance, nickel(0) can undergo oxidative addition into the C-S bond, forming a nickel(II) intermediate. This intermediate can then participate in a cross-coupling reaction with a suitable partner, such as an organometallic reagent, before reductive elimination regenerates the nickel(0) catalyst and yields the new product. nih.gov The choice of ligands, solvents, and reaction conditions is crucial for achieving high efficiency and selectivity in these C-S bond functionalization reactions. acs.orgacs.org

A notable application of this strategy is in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. acs.org By employing a nickel catalyst, 1-Ethynyl-4-phenylsulfanylbenzene can react with various aryl electrophiles, effectively replacing the phenylsulfanyl group with a new aryl group. acs.org This desulfurative cross-coupling provides an alternative to traditional methods that might rely on pre-functionalized starting materials like aryl halides or triflates. acs.org

| Coupling Partner Category | Specific Example | Catalyst System | Product Type |

| Aromatic Esters | Methyl Benzoate | Ni(cod)₂ / dcypt | Aryl-substituted alkyne |

| Arenol Derivatives | Phenyl pivalate | Ni(cod)₂ / dcypt | Aryl-substituted alkyne |

| Aryl Halides | 4-Iodoanisole | Ni(cod)₂ / dcypt | Diaryl-substituted alkyne |

Table 1: Examples of C-S Bond Functionalization in Coupling Reactions. This table is based on analogous nickel-catalyzed aryl exchange reactions. acs.org

Cross-Coupling Reactivity as a Substrate for Complex Scaffolds

The dual reactivity of 1-Ethynyl-4-phenylsulfanylbenzene, at both the ethynyl and phenylsulfanyl positions, makes it a valuable building block for the construction of complex organic scaffolds. Cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, are central to this endeavor. wikipedia.org

Formation of Extended Conjugated Systems

The terminal alkyne of 1-Ethynyl-4-phenylsulfanylbenzene is primed for participation in reactions that create extended π-conjugated systems. These systems, characterized by alternating single and multiple bonds, are of significant interest for their applications in organic electronics, nonlinear optics, and fluorescent materials. scielo.org.mx

The Sonogashira coupling is a preeminent reaction for this purpose, involving the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is known for its mild conditions and high tolerance of various functional groups, making it ideal for the synthesis of complex molecules. wikipedia.org When 1-Ethynyl-4-phenylsulfanylbenzene is subjected to Sonogashira coupling with an appropriate aryl halide, the result is the formation of a diarylacetylene, a core structure in many oligo(p-phenyleneethynylene) (OPE) materials. scielo.org.mx The phenylsulfanyl group can be retained in the final product or can be further functionalized in subsequent steps.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1-Ethynyl-4-phenylsulfanylbenzene | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | 1-(4-Nitrophenylethynyl)-4-phenylsulfanylbenzene |

| 1-Ethynyl-4-phenylsulfanylbenzene | 1,4-Diiodobenzene | Pd(PPh₃)₂Cl₂ / CuI | 1,4-Bis((4-phenylsulfanylphenyl)ethynyl)benzene |

| 1-Ethynyl-4-phenylsulfanylbenzene | 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | 1-((4-Cyanophenyl)ethynyl)-4-phenylsulfanylbenzene |

Table 2: Illustrative Sonogashira Couplings for Extended Conjugated Systems.

Synthesis of Complex Organic Molecules

Beyond linear conjugated systems, 1-Ethynyl-4-phenylsulfanylbenzene serves as a versatile starting material for a variety of more intricate molecular architectures. Its utility is demonstrated in the construction of substituted aromatic and heterocyclic systems. The alkynyl sulfide moiety itself is a stable and readily handled synthon that can be transformed into other functional groups. researchgate.net

For example, the ethynyl group can undergo cyclization reactions with suitable partners to form five- or six-membered rings. Additionally, the phenylsulfanyl group can direct ortho-metalation, allowing for the introduction of substituents on the benzene (B151609) ring, further increasing molecular complexity. The combination of cross-coupling at the alkyne and subsequent modifications of the phenylsulfanyl group or the aromatic ring enables a modular approach to the synthesis of complex target molecules. acs.org

Mechanistic Investigations of 1-Ethynyl-4-phenylsulfanylbenzene Transformations

Formation of Reactive Intermediates

In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. wikipedia.orgnih.gov This forms a palladium(II) intermediate. youtube.com In parallel, the terminal alkyne of 1-Ethynyl-4-phenylsulfanylbenzene reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst. wikipedia.org

In nickel-catalyzed C-S bond activation, a key reactive intermediate is the nickel(II) species formed from the oxidative addition of the C-S bond to a nickel(0) center. nih.gov Mechanistic studies suggest that the reaction can proceed through various nickel oxidation states, including Ni(I) and Ni(III), particularly when redox processes involving single electron transfers are plausible. acs.orgnih.gov The nature of the ligands coordinated to the nickel center plays a critical role in stabilizing these intermediates and facilitating the subsequent steps of the catalytic cycle. acs.org

Role of Resonance Stabilization in Product Formation

The electronic nature of the phenylsulfanyl group plays a significant role in the reactivity of 1-Ethynyl-4-phenylsulfanylbenzene. The sulfur atom, with its lone pairs of electrons, can donate electron density into the aromatic ring through resonance. This influences the electron density at the para-position, where the ethynyl group is attached.

This resonance stabilization can affect the rates and outcomes of reactions. For example, in Sonogashira couplings, the electron-donating character of the phenylsulfanyl group can modulate the reactivity of the terminal alkyne. Furthermore, in reactions involving intermediates such as carbocations or radicals, the ability of the sulfur to stabilize adjacent positive or radical centers through resonance can direct the regioselectivity of bond formation. In the case of electrophilic attack on the aromatic ring, the phenylsulfanyl group acts as an ortho-, para-director, a factor that would be crucial in planning multi-step syntheses involving functionalization of the benzene ring.

Computational and Theoretical Investigations of 1 Ethynyl 4 Phenylsulfanylbenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecules like 1-Ethynyl-4-phenylsulfanylbenzene. espublisher.comnih.gov DFT methods provide a balance between accuracy and computational cost, enabling detailed analysis of electronic structure, spectroscopic properties, and chemical reactivity. espublisher.com These theoretical calculations focus on the electron density to determine the molecule's energy and other properties, offering profound insights into its behavior at the atomic level. researchgate.net

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through DFT calculations, it is possible to map out the distribution of electrons and the energies of the molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The interaction and energy gap between these two orbitals are critical in determining a molecule's chemical reactivity and electronic properties. numberanalytics.com

For 1-Ethynyl-4-phenylsulfanylbenzene, the HOMO is expected to be distributed over the electron-rich phenylsulfanyl moiety, which includes the sulfur atom and the adjacent phenyl ring. The LUMO is anticipated to be located primarily on the ethynylbenzene portion of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap generally indicates higher chemical reactivity and easier electronic excitation. numberanalytics.comnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-Ethynyl-4-phenylsulfanylbenzene

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital, primarily on the ethynylbenzene moiety. |

| HOMO | -5.8 | Highest Occupied Molecular Orbital, concentrated on the phenylsulfanyl group. |

| Energy Gap | 4.3 | Indicates moderate chemical stability and reactivity. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.

DFT calculations can generate detailed maps of electron density, revealing how electrons are distributed across the 1-Ethynyl-4-phenylsulfanylbenzene molecule. These calculations typically show regions of high electron density (electron-rich) and low electron density (electron-poor). In this molecule, the sulfur atom, with its lone pairs of electrons, and the two aromatic rings contribute to regions of higher electron density. Conversely, the triple bond of the ethynyl (B1212043) group is a region of high electron density that can be susceptible to electrophilic attack.

This non-uniform distribution of charge allows for intramolecular charge transfer (ICT) upon electronic excitation. The phenylsulfanyl group can act as an electron-donating group, while the ethynylphenyl group can act as an electron-accepting moiety. This charge transfer character is crucial for potential applications in nonlinear optics and electronic materials. espublisher.com The analysis of molecular electrostatic potential (MEP) surfaces is a common method to visualize these charge distribution characteristics. researchgate.netnih.gov

DFT and its time-dependent extension, TD-DFT, are widely used to predict various spectroscopic properties, providing a theoretical framework to interpret experimental data. espublisher.com These computational methods can calculate vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-visible absorption spectra). espublisher.comnih.gov

For 1-Ethynyl-4-phenylsulfanylbenzene, DFT calculations can predict the vibrational frequencies associated with its specific functional groups. For instance, the characteristic stretching frequencies for the C≡C triple bond, the C-S bond, and the aromatic C-H bonds can be calculated. These predicted spectra can then be compared with experimental FTIR or Raman spectra to confirm the molecular structure. Similarly, TD-DFT can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which typically correspond to π to π* transitions within the conjugated aromatic system. espublisher.com

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Typical Experimental Range (cm⁻¹) |

| Ethynyl C≡C Stretch | 2105 | 2100 - 2140 |

| Aromatic C-H Stretch | 3050 | 3000 - 3100 |

| C-S Stretch | 700 | 600 - 800 |

Note: The predicted frequencies are hypothetical examples to illustrate the output of DFT calculations.

Most molecules are not rigid structures and can exist in different spatial arrangements known as conformations. Conformational analysis using DFT helps identify the most stable three-dimensional structure of a molecule by calculating the potential energy of various conformers. espublisher.com

For 1-Ethynyl-4-phenylsulfanylbenzene, the primary degree of conformational freedom is the rotation around the C-S bond, which determines the dihedral angle between the two phenyl rings. By performing a potential energy surface (PES) scan, where the energy is calculated at different dihedral angles, computational chemists can identify the lowest-energy conformation. This most stable structure, or global minimum, is crucial for understanding how the molecule interacts with its environment and other molecules. The results of such an analysis would likely indicate whether a planar or a twisted conformation is more stable. researchgate.net

Computational modeling with DFT is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the entire reaction pathway, including reactants, transition states, and products, researchers can understand the feasibility and kinetics of a reaction. nih.gov

For 1-Ethynyl-4-phenylsulfanylbenzene, DFT could be used to study various potential reactions. For example, the mechanism of an electrophilic addition across the ethynyl triple bond could be modeled. Calculations would determine the structure of the high-energy transition state and the activation energy barrier for the reaction. rsc.org A lower activation energy implies a faster reaction. This approach provides detailed insights into reaction selectivity and rates that are often difficult to obtain through experimental means alone. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Activation Barriers and Transition State Analysis

The rate of a chemical reaction is fundamentally governed by the height of the activation energy barrier, which corresponds to the energy of the transition state. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction and identifying the structure and energy of transition states.

For reactions involving alkynes like 1-Ethynyl-4-phenylsulfanylbenzene, a key general finding is that electrophilic additions to the triple bond typically have a higher activation energy compared to the analogous reactions with alkenes. msu.edulibretexts.org This is attributed to the formation of a less stable, high-energy vinyl cation intermediate during the rate-determining step. libretexts.org The mechanism for the electrophilic addition of a hydrogen halide (HX), for instance, proceeds through this vinyl cation, and the energy required to reach this transition state is a critical determinant of the reaction's feasibility and rate. libretexts.org

Table 1: Illustrative Transition State and Intermediate Energies from a DFT Study on Amidine Insertion into a Cyclopropanone (Note: This data is for a different reaction but illustrates the outputs of transition state analysis.)

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| TS1 | Transition state for initial N-addition | +13.5 |

| INT1 | Tetrahedral intermediate | +1.5 |

| TS2 | Transition state for ring-opening | +2.0 (relative to INT1) |

| II | Ring-opened zwitterionic intermediate | Not provided |

| TS3 | Transition state for ring-closing | Not provided |

Data sourced from a study on the stereospecific insertion of cyclic amidines into aryl-substituted cyclopropanones. acs.org

Energetics of Key Intermediate Formation

In the reactions of 1-Ethynyl-4-phenylsulfanylbenzene, several types of intermediates can be envisaged:

Vinyl Cations : As mentioned, these are key intermediates in electrophilic additions. Their stability is influenced by the substituents on the alkyne. The phenylsulfanyl group, with its sulfur atom, can potentially stabilize an adjacent positive charge through resonance, which would be a key aspect to investigate computationally.

Acetylide Anions : The terminal alkyne proton is acidic (pKa ≈ 25), and its deprotonation by a strong base yields a highly nucleophilic acetylide anion. masterorganicchemistry.com This is a fundamental intermediate in many carbon-carbon bond-forming reactions, such as the Sonogashira coupling.

Enols and Keto-Enol Tautomers : The hydration of alkynes, typically catalyzed by acid and mercury salts, proceeds via an enol intermediate which then tautomerizes to the more stable ketone or aldehyde. msu.edu The potential energy difference between these tautomers dictates the final product equilibrium. msu.edu

Bromonium Ions : In the addition of halogens like bromine, a cyclic bromonium ion intermediate is formed, similar to the case with alkenes. libretexts.org

Computational studies, such as the one on amidine insertion into cyclopropanones, demonstrate how the relative Gibbs free energies of intermediates can be calculated to build a comprehensive reaction profile. acs.org For 1-Ethynyl-4-phenylsulfanylbenzene, this would involve calculating the energies of the aforementioned intermediates relative to the starting materials and other species along the reaction coordinate.

Molecular Dynamics Simulations (General Theoretical Framework)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with their environment. researchgate.netrsc.org

The general framework of an MD simulation involves:

Defining a Force Field : A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms in the system. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

System Setup : The molecule of interest is placed in a simulation box, often with solvent molecules (like water) to mimic solution conditions.

Equilibration : The system is allowed to evolve for a period to reach a stable temperature, pressure, and density.

Production Run : The simulation is run for a longer period, during which the trajectory (positions and velocities of all atoms over time) is saved for analysis.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding how they behave in a dynamic environment, such as their interaction with a biological receptor or a material surface. nih.gov

Conformational Flexibility and Dynamic Behavior

The 1-Ethynyl-4-phenylsulfanylbenzene molecule possesses conformational flexibility primarily around the C-S-C bonds of the diaryl sulfide (B99878) moiety. The rotational barriers around these bonds will determine the accessible conformations of the molecule in solution.

While specific MD studies on 1-Ethynyl-4-phenylsulfanylbenzene were not identified, research on other flexible molecules illustrates the insights that can be gained. For example, MD simulations of sodium lauryl ether sulfate (B86663) micelles showed how these aggregates deform upon interacting with a lipid bilayer surface. nih.gov A similar study on 1-Ethynyl-4-phenylsulfanylbenzene could reveal:

The preferred dihedral angles of the phenyl rings relative to each other.

The timescale of conformational changes.

The influence of solvent on the conformational equilibrium.

The dynamic behavior of the ethynyl group and its accessibility for reactions.

This information is crucial for understanding how the molecule's shape and dynamics influence its reactivity and interactions with other molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Theoretical Frameworks

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.netnih.gov The fundamental principle is that the structural features of a molecule, encoded in numerical descriptors, determine its behavior.

The development of a QSRR model typically involves:

Dataset Assembly : A set of structurally related compounds with measured reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation : For each molecule, a variety of molecular descriptors are calculated. These can be:

Physicochemical : Based on empirical properties like hydrophobicity (logP), molar refractivity, etc. mdpi.com

Quantum Chemical : Derived from computational chemistry calculations, such as HOMO/LUMO energies, dipole moment, atomic charges, hardness, and electrophilicity. researchgate.net

Model Building : A mathematical equation is developed to link the descriptors to the observed reactivity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines. nih.govnih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For a class of compounds including 1-Ethynyl-4-phenylsulfanylbenzene, a QSRR model could be developed to predict its reactivity in a specific reaction, for example, its rate of electrophilic addition or its effectiveness in a cross-coupling reaction. The descriptors would capture the electronic effects of the phenylsulfanyl group and how they modulate the reactivity of the alkyne. Such models are powerful for guiding the design of new molecules with desired reactivity profiles without the need for exhaustive experimental synthesis and testing. nih.gov

Table 2: Common Quantum Chemical Descriptors Used in QSRR Models

| Descriptor | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons. |

| Electronic Energy | E | The total electronic energy of the molecule. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Hardness | η | A measure of resistance to change in electron distribution. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

| Electrophilicity | ω | A measure of the electrophilic character of a species. |

Data sourced from a review on QSRR studies. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for 1-Ethynyl-4-phenylsulfanylbenzene Synthesis

The primary route to synthesizing 1-Ethynyl-4-phenylsulfanylbenzene is the Sonogashira cross-coupling reaction. Future research is geared towards developing more efficient, sustainable, and cost-effective catalytic systems that move beyond traditional palladium-phosphine complexes.

A significant area of exploration is the use of N-heterocyclic carbene (NHC)-palladium complexes . These catalysts have demonstrated high efficiency in Sonogashira couplings, even with low catalyst loadings. nih.govnih.govorganic-chemistry.orgfiratakademi.com For the synthesis of 1-Ethynyl-4-phenylsulfanylbenzene, employing an NHC-Pd catalyst could offer benefits such as enhanced thermal stability and activity, potentially leading to higher yields and faster reaction times. ajol.info Research into collaborative (NHC)-copper and -palladium complexes has also shown promise for coupling aryl bromides and alkynes in air and non-anhydrous solvents, which would simplify the synthesis process considerably. nih.govorganic-chemistry.org

Another critical direction is the development of copper-free Sonogashira reactions . The elimination of the copper co-catalyst is desirable to prevent the formation of alkyne homocoupling byproducts and to simplify purification. nih.govresearchgate.netchemrxiv.org Novel palladium catalyst systems that are effective in the absence of copper are a key focus. This includes the use of specialized ligands and reaction conditions that promote the catalytic cycle without the need for a copper acetylide intermediate.

Furthermore, research into solid-phase and mechanochemical synthesis offers environmentally friendly alternatives to traditional solution-phase chemistry. A high-temperature ball-milling technique has been shown to enable highly efficient palladium-catalyzed Sonogashira coupling of solid aryl halides, which could be adapted for the synthesis of 1-Ethynyl-4-phenylsulfanylbenzene. rsc.orgrsc.org This solvent-free approach can lead to higher yields in shorter reaction times, especially for sparingly soluble substrates. rsc.orgrsc.org

| Catalytic System | Key Advantages | Potential Impact on Synthesis of 1-Ethynyl-4-phenylsulfanylbenzene |

| N-Heterocyclic Carbene (NHC)-Pd | High efficiency at low catalyst loadings, enhanced stability. nih.govnih.govorganic-chemistry.orgfiratakademi.com | Increased yield, reduced catalyst cost, and faster reaction rates. |

| Copper-Free Sonogashira Systems | Avoids alkyne homocoupling, simplifies purification, potentially more environmentally friendly. nih.govresearchgate.netchemrxiv.org | Higher purity of the final product and a greener synthetic route. |

| Solid-Phase/Mechanochemical | Solvent-free, potentially higher yields, shorter reaction times, suitable for poorly soluble reactants. rsc.orgrsc.org | A more sustainable and efficient manufacturing process. |

Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)

While standard techniques like NMR and FTIR are sufficient for basic identification, a deeper understanding of the electronic and structural properties of 1-Ethynyl-4-phenylsulfanylbenzene and its derivatives requires more advanced spectroscopic methods.

Two-dimensional NMR (2D-NMR) spectroscopy , including techniques like COSY, HSQC, and HMBC, can provide unambiguous assignment of proton and carbon signals, which is crucial for confirming the structure of more complex derivatives or polymers of 1-Ethynyl-4-phenylsulfanylbenzene.

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of materials in the solid state. For polymers derived from 1-Ethynyl-4-phenylsulfanylbenzene, ssNMR can provide insights into polymer chain packing, morphology, and intermolecular interactions, which are critical for understanding the material's bulk properties. nih.gov

Raman spectroscopy can offer detailed information about the vibrational modes of the ethynyl (B1212043) and phenylsulfanyl functional groups. nih.gov This technique is particularly sensitive to the C≡C triple bond and the C-S bond, and can be used to probe how these groups are affected by polymerization or incorporation into different material matrices. mdpi.com Time-resolved resonance Raman spectroscopy could be employed to study the excited-state structures of materials derived from this compound. researchgate.net

| Spectroscopic Technique | Information Gained | Relevance to 1-Ethynyl-4-phenylsulfanylbenzene Research |

| 2D-NMR Spectroscopy | Unambiguous assignment of complex molecular structures. | Structural confirmation of derivatives and polymers. |

| Solid-State NMR (ssNMR) | Polymer chain packing, morphology, and intermolecular interactions in the solid state. nih.gov | Understanding the bulk properties of derived materials. |

| Raman Spectroscopy | Vibrational modes of functional groups, molecular structure, and bonding. nih.govmdpi.com | Probing the effects of polymerization on key functional groups. |

Expansion of Applications in Emerging Materials Technologies

The conjugated structure of 1-Ethynyl-4-phenylsulfanylbenzene makes it a promising building block for a variety of advanced materials.

In the field of organic electronics , this compound could be a precursor for the synthesis of conjugated polymers for use in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). cornell.eduresearchgate.netresearchgate.netmdpi.comrsc.orgchemigo.net The presence of the sulfur atom in the phenylsulfanyl group can enhance interchain interactions and charge transport properties. kisti.re.kr Polymers incorporating this moiety, such as poly(arylene thioether)s and poly(aryleneethynylene)s, are known for their interesting electronic and optical properties. kisti.re.krnih.gov

Specifically, polymers derived from 1-Ethynyl-4-phenylsulfanylbenzene could be investigated as the active layer in organic solar cells . rsc.orgsemanticscholar.org The ability to tune the electronic properties through chemical modification of the phenylsulfanyl group or the benzene (B151609) ring could lead to materials with optimized HOMO/LUMO energy levels for efficient charge separation and transport. researchgate.net

Furthermore, the development of poly(thioether-ethynylene)s from 1-Ethynyl-4-phenylsulfanylbenzene is a promising research direction. These polymers can exhibit unique properties such as high refractive indices and thermal stability, making them suitable for applications in optical devices and high-performance plastics. researchgate.netnih.gov

| Emerging Technology | Potential Role of 1-Ethynyl-4-phenylsulfanylbenzene | Key Research Focus |

| Organic Thin-Film Transistors | Building block for the semiconducting polymer in the active layer. cornell.eduresearchgate.netmdpi.comrsc.orgchemigo.net | Synthesis of polymers with high charge carrier mobility and good processability. |

| Organic Photovoltaics | Monomer for donor or acceptor polymers in the photoactive layer of solar cells. researchgate.netrsc.orgsemanticscholar.orgsemanticscholar.org | Design of polymers with tailored band gaps and energy levels for efficient light harvesting and charge separation. |

| High-Performance Polymers | Precursor to poly(thioether-ethynylene)s with desirable thermal and optical properties. nih.govresearchgate.netnih.gov | Investigation of structure-property relationships to create materials for specialized applications. |

Further Computational Insights into Structure-Reactivity Relationships and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT) , offers a powerful tool to predict and understand the properties of 1-Ethynyl-4-phenylsulfanylbenzene and its derivatives at the molecular level.

Future computational studies could focus on elucidating the electronic and optical properties of this compound and its corresponding polymers. semanticscholar.orgresearchgate.netmdpi.comresearchgate.net DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict key parameters such as the HOMO-LUMO gap, absorption and emission spectra, and charge transport properties. researchgate.net This information is invaluable for the rational design of new materials for organic electronics.

Molecular dynamics (MD) simulations can provide insights into the morphology and bulk properties of polymers derived from 1-Ethynyl-4-phenylsulfanylbenzene. mdpi.com Understanding how polymer chains pack in the solid state is crucial for predicting material properties such as charge mobility and mechanical strength.

Furthermore, computational studies can be used to investigate the reaction mechanisms of novel catalytic systems for the synthesis of 1-Ethynyl-4-phenylsulfanylbenzene. This can aid in the optimization of reaction conditions and the development of more efficient catalysts.

| Computational Method | Predicted Properties | Impact on Research and Development |

| DFT / TD-DFT | HOMO-LUMO gap, electronic spectra, charge transport properties. semanticscholar.orgresearchgate.netmdpi.comresearchgate.net | Rational design of materials with tailored optoelectronic properties for specific applications. |

| Molecular Dynamics | Polymer morphology, chain packing, and bulk material properties. mdpi.com | Prediction of material performance and guidance for material processing. |

| Mechanistic Studies | Reaction pathways, transition states, and catalyst efficiency. | Development of more efficient and selective synthetic routes. |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The ethynyl proton appears as a singlet at δ ~2.5–3.0 ppm, while phenylsulfanyl protons resonate as a multiplet at δ ~7.2–7.6 ppm. Carbon signals for the ethynyl group appear at δ ~70–80 ppm (sp-hybridized carbons) .

- IR Spectroscopy : The C≡C stretch is observed at ~2100–2150 cm⁻¹, and the C-S bond at ~650–700 cm⁻¹ .

- Computational Modeling : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts bond lengths (e.g., C≡C: ~1.20 Å, C-S: ~1.78 Å) and electronic properties (HOMO-LUMO gap ~4.5 eV) .

Validation : Compare experimental data with PubChem or DSSTox entries for analogous ethynyl-sulfur compounds .

How does the phenylsulfanyl group modulate the reactivity of the ethynyl moiety in cross-coupling reactions?

Advanced Research Focus

The phenylsulfanyl group exhibits dual effects:

- Electron Donation : Sulfur’s lone pairs increase electron density on the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions .

- Steric Hindrance : Ortho-substituents on the phenylsulfanyl group reduce coupling efficiency by ~20% due to steric clashes with the Pd catalyst .

Experimental Design : Compare reaction rates of 1-Ethynyl-4-phenylsulfanylbenzene with analogs (e.g., 1-Ethynyl-4-trifluoromethoxybenzene) using kinetic studies (UV-Vis monitoring) .

How can contradictory data on the biological activity of 1-Ethynyl-4-phenylsulfanylbenzene derivatives be resolved?

Advanced Research Focus

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:

- Purity Issues : Residual Pd catalysts or solvents (e.g., DMF) can skew results. Validate purity via HPLC (>95%) and inductively coupled plasma mass spectrometry (ICP-MS) for Pd traces .

- Assay Conditions : Varying pH (5–9) or serum content in cell cultures alters compound stability. Perform stability studies under physiological conditions .

- Structural Confirmation : Use X-ray crystallography (e.g., CCDC entries) or NOESY NMR to confirm regioisomerism .

Methodology : Replicate assays in triplicate with standardized protocols and report confidence intervals .

What safety protocols are critical for handling 1-Ethynyl-4-phenylsulfanylbenzene in laboratory settings?

Q. Methodological Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and P95 respirators during powder handling .

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of dust/aerosols .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation of the sulfanyl group .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (OSHA Class D) .

Validation : Refer to SDS from EPA DSSTox or ECHA for analogous sulfanyl compounds .

What computational strategies predict the optoelectronic properties of 1-Ethynyl-4-phenylsulfanylbenzene for materials science applications?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry using Gaussian09 with M06-2X/def2-TZVP to simulate UV-Vis spectra (λmax ~280 nm) and charge-transfer properties .

- Molecular Dynamics (MD) : Simulate thin-film morphology using GROMACS to assess π-π stacking distances (~3.5 Å) for organic semiconductor applications .

- Bandgap Engineering : Substitute the phenylsulfanyl group with electron-withdrawing groups (e.g., -NO₂) to reduce HOMO-LUMO gaps by ~0.3 eV .

Validation : Compare simulated spectra with experimental UV-Vis and cyclic voltammetry data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.